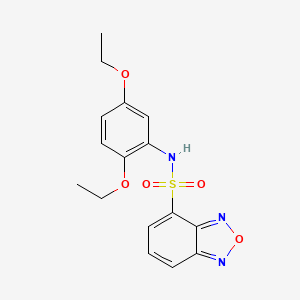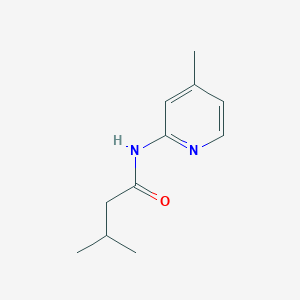![molecular formula C17H17N3O3S B7543883 N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543883.png)
N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Substitution Reaction: The oxadiazole derivative is then subjected to a substitution reaction with 4-methylbenzyl chloride to introduce the 4-methylphenyl group.
Sulfonamide Formation: Finally, the substituted oxadiazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural features, the compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use as a building block in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, modulating their function.
Pathways Involved: The compound can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound exerts its biological effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
N-(4-{5-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide can be compared with other oxadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives include 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: The presence of the methanesulfonamide group in this compound imparts distinct chemical properties, such as increased solubility and enhanced biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-3-5-13(6-4-12)11-16-18-17(19-23-16)14-7-9-15(10-8-14)20-24(2,21)22/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANKCADDBJLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543804.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
![N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543823.png)
![N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543831.png)
![N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543838.png)
![N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543846.png)

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![4-Chloro-N-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}benzene-1-sulfonamide](/img/structure/B7543882.png)

![N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B7543887.png)
![N-Cyclooctyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B7543894.png)
